4-(3-methoxy-4-propoxybenzoyl)morpholine
Description
4-(3-Methoxy-4-propoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl group substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. Morpholine derivatives are widely studied for their diverse pharmacological and material science applications due to their tunable electronic and steric properties. This compound’s structure allows for unique interactions in biological systems and chemical reactions, influenced by the electron-donating propoxy group and the planar aromatic system .
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-8-20-13-5-4-12(11-14(13)18-2)15(17)16-6-9-19-10-7-16/h4-5,11H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIMIRBEQPHIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound’s closest analogs differ in substituent type, position, and functional groups. Key comparisons include:
Table 1: Structural and Physical Properties of Morpholine Derivatives
Key Observations:
Substituent Effects: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂CH₃) enhance solubility in polar solvents but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., -NO₂, -SO₂-) .
Synthetic Routes :
- Morpholine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-[(4-methoxyphenyl)sulfonyl]morpholine was prepared using Grignard reagents and flash column chromatography .
- Bromo- and iodo-substituted analogs (e.g., 4-(3-iodo-4-methoxybenzoyl)morpholine) may require halogenation or Suzuki-Miyaura coupling for aryl-halogen bond formation .
Spectroscopic Data :
Stability and Reactivity
- Thermal Stability : Melting points for sulfonyl derivatives (109–110°C) are higher than those of benzoyl analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) in sulfonyl groups .
- Hydrolytic Sensitivity : Propoxy and methoxy groups are generally resistant to hydrolysis under physiological conditions, whereas nitro or bromo substituents may participate in nucleophilic substitution .
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